molecular formula C11H8BrN3O2 B8169587 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine

Cat. No. B8169587
M. Wt: 294.10 g/mol
InChI Key: FBQUDJBKKWAWIR-UHFFFAOYSA-N
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Patent
US08193352B2

Procedure details

To a solution of 4-(pyridin-3-yl)-2-nitroaniline (1.3 g, 9 mmol) in HOAc (25 mL) was added bromine (1.58 g, 9.9 mmol) in HOAc (5 mL). The resulting mixture was stirred at room temperature for one hour and then quenched with ice-water. The solids were collected, washed with water and dried. The solids in EtOAc was then washed with NaOH (2N; 20 mL), water, brine and concentrated in vacuo. The concentrate was purified by chromatography [Silica Gel, ethyl acetate:hexanes (1:1)] to afford the title compound (0.8 g). 1H NMR (CDCl3) δ 8.83 (d, 1H), 8.55 (m, 1H), 8.41 (d, 1H), 8.15 (d, 1H), 7.96 (m, 1H), 7.41 (m, 1H), 6.80 (br s, 2H). (M+1) 294.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:13]=[CH:12][C:10]([NH2:11])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=2)[CH:2]=1.[Br:17]Br>CC(O)=O>[Br:17][C:12]1[CH:13]=[C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[CH:8]=[C:9]([N+:14]([O-:16])=[O:15])[C:10]=1[NH2:11]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
1.58 g
Type
reactant
Smiles
BrBr
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with ice-water
CUSTOM
Type
CUSTOM
Details
The solids were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
The solids in EtOAc was then washed with NaOH (2N; 20 mL), water, brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by chromatography [Silica Gel, ethyl acetate:hexanes (1:1)]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)C=1C=NC=CC1)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.